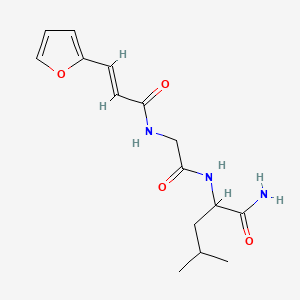

FA-Gly-Leu-NH2

説明

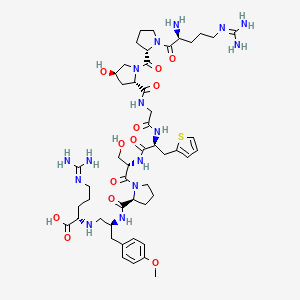

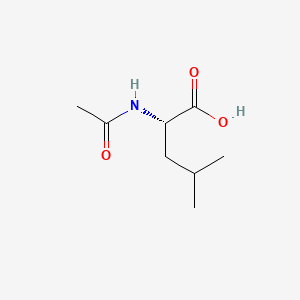

FA-Gly-Leu-NH2, also known as Furylacryloylglycylleucinamide, is a compound with the molecular formula C15H21N3O4 . It is a furylacryloyl dipeptide .

Synthesis Analysis

A novel and efficient strategy has been developed for the synthesis of FA-Gly-Leu-NH2 (FAGLA), a furylacryloyl dipeptide substrate for the thermolysin from Bacillus thermoproteolyticus .Molecular Structure Analysis

The molecular structure of FA-Gly-Leu-NH2 consists of 43 bonds in total. There are 22 non-H bonds, 9 multiple bonds, 8 rotatable bonds, 4 double bonds, 5 aromatic bonds, 1 five-membered ring, 1 primary amide (aliphatic), 2 secondary amides (aliphatic), and 1 Furane .Physical And Chemical Properties Analysis

FA-Gly-Leu-NH2 has a molecular weight of 307.34 g/mol . It has a Hydrogen Bond Donor Count of 3 and a Hydrogen Bond Acceptor Count of 4 . The compound has a Rotatable Bond Count of 8 . The Topological Polar Surface Area is 114 Ų . The compound has a Heavy Atom Count of 22 .科学的研究の応用

-

Antioxidant Peptides Research

- Summary of Application : FA-Gly-Leu-NH2 is used in the research of antioxidant peptides, which are currently a hotspot in food science, pharmaceuticals, and cosmetics . The screening, activity evaluation, mechanisms, and applications of antioxidant peptides are pivotal areas of research .

- Methods of Application : The efficient screening of antioxidant peptides stands at the forefront of cutting-edge research. Efficient screening with novel technologies has significantly accelerated the research process, gradually replacing the traditional approach .

- Results or Outcomes : After the novel antioxidant peptides are screened and identified, a time-consuming activity evaluation is another indispensable procedure, especially in in vivo models . Cellular and rodent models have been widely used for activity evaluation .

-

Synthesis of Furylacryloyl Dipeptide Substrate

- Summary of Application : FA-Gly-Leu-NH2, also known as FAGLA, is a furylacryloyl dipeptide substrate for the thermolysin from Bacillus thermoproteolyticus .

- Methods of Application : A novel and efficient strategy has been developed for the synthesis of FA-Gly-Leu-NH2 .

- Results or Outcomes : The synthesis of FA-Gly-Leu-NH2 has been successfully achieved .

-

Tachykinins Research

- Summary of Application : FA-Gly-Leu-NH2 is part of the common carboxyl-terminal sequence of Tachykinins (TKs), a group of small bio-active peptides . TKs have implications in different steps of carcinogenesis, such as angiogenesis, mitogenesis, metastasis, and other growth-related events .

- Methods of Application : The methods of application in this field are not specified in the source .

- Results or Outcomes : The outcomes of the research are not specified in the source .

-

Low-Molecular Weight Nucleopeptide-Based Hydrogels

- Summary of Application : FA-Gly-Leu-NH2 is used in the development of low-molecular weight nucleopeptide-based hydrogels . These hydrogels have drawn great attention from scientists due to their inherent advantages in terms of properties and their high modularity .

- Methods of Application : The development of these hydrogels requires a tailored peptide design . The self-organisation process relies on peculiar peptide sequences, and only few supramolecular assemblies are able to subsequently form self-supporting materials .

- Results or Outcomes : The outcomes of the research are not specified in the source .

-

Substrate for Proteases

- Summary of Application : FA-Gly-Leu-NH2 is a common substrate for various proteases . It is a good substrate for thermolysin, the Bacillus subtilis neutral protease, and the fibrinolytic neutral metalloendopeptidase EM 19000 from Streptococcus faecalis .

- Methods of Application : The methods of application in this field are not specified in the source .

- Results or Outcomes : The outcomes of the research are not specified in the source .

- Peptide-Based Hydrogels

- Summary of Application : FA-Gly-Leu-NH2 is used in the development of peptide-based hydrogels . These hydrogels have drawn great attention from scientists due to their inherent advantages in terms of properties and their high modularity .

- Methods of Application : The development of these hydrogels requires a tailored peptide design . The self-organisation process relies on peculiar peptide sequences, and only few supramolecular assemblies are able to subsequently form self-supporting materials .

- Results or Outcomes : The outcomes of the research are not specified in the source .

Safety And Hazards

The safety data sheet for FA-Gly-Leu-NH2 suggests that in case of inhalation, the victim should be moved into fresh air and given oxygen if breathing is difficult . If the chemical comes into contact with the skin, contaminated clothing should be removed immediately and the skin should be washed off with soap and plenty of water . In case of ingestion, the mouth should be rinsed with water .

特性

IUPAC Name |

(2S)-2-[[2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]acetyl]amino]-4-methylpentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N3O4/c1-10(2)8-12(15(16)21)18-14(20)9-17-13(19)6-5-11-4-3-7-22-11/h3-7,10,12H,8-9H2,1-2H3,(H2,16,21)(H,17,19)(H,18,20)/b6-5+/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRGRHYPAYAJGAF-FYJFLYSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)N)NC(=O)CNC(=O)C=CC1=CC=CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N)NC(=O)CNC(=O)/C=C/C1=CC=CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

FA-Gly-Leu-NH2 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

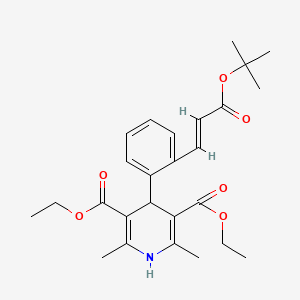

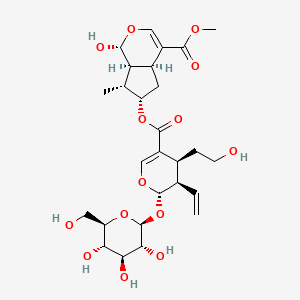

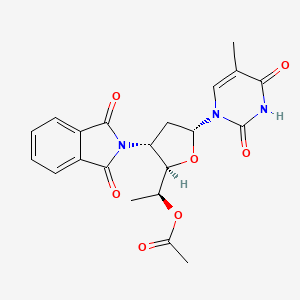

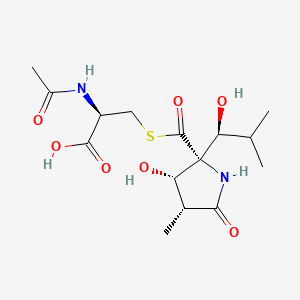

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。